molecular formula C20H12N2S2 B11703983 (2Z)-3-(naphthalen-1-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

(2Z)-3-(naphthalen-1-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B11703983
M. Wt: 344.5 g/mol
InChI Key: CHXCZTRXKUDEJH-WJDWOHSUSA-N
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Description

(2Z)-3-(naphthalen-1-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a thiophene ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(naphthalen-1-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with thiophene and thiazole intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene, thiophene, and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and pressures.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine: The compound’s potential therapeutic properties are being investigated, including its role as an inhibitor or activator of specific biochemical pathways.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(naphthalen-1-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

Uniqueness: (2Z)-3-(naphthalen-1-yl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile stands out due to its combination of naphthalene, thiophene, and thiazole rings, which confer unique electronic and structural properties

Properties

Molecular Formula

C20H12N2S2

Molecular Weight

344.5 g/mol

IUPAC Name

(Z)-3-naphthalen-1-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C20H12N2S2/c21-12-16(20-22-18(13-24-20)19-9-4-10-23-19)11-15-7-3-6-14-5-1-2-8-17(14)15/h1-11,13H/b16-11-

InChI Key

CHXCZTRXKUDEJH-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C(/C#N)\C3=NC(=CS3)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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